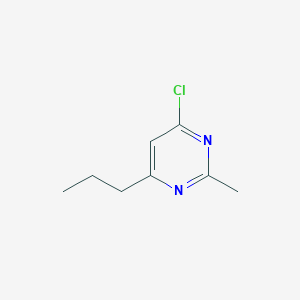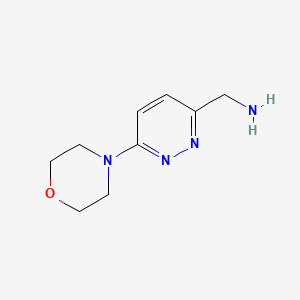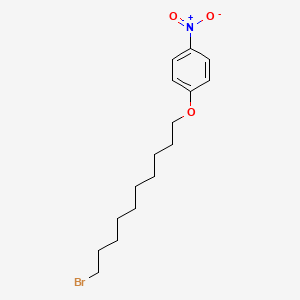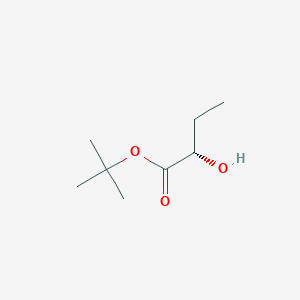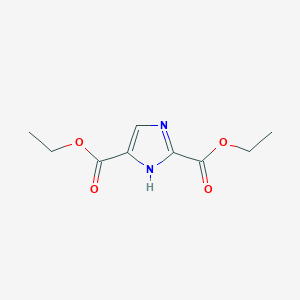
1-Phenylhexan-3-ol
Overview
Description
1-Phenylhexan-3-ol is a chemical compound with the CAS Number: 2180-43-0. Its molecular weight is 178.27 and its IUPAC name is 1-phenyl-3-hexanol .
Molecular Structure Analysis
The InChI code for 1-Phenylhexan-3-ol is1S/C12H18O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 . This indicates that the compound has a carbon backbone with a phenyl group and a hydroxyl group attached. Physical And Chemical Properties Analysis
1-Phenylhexan-3-ol has a molecular weight of 178.27 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Applications
1-Phenylhexan-3-ol has been utilized in various chemical syntheses and applications. For instance, it has been involved in the preparation of various 1-phenyl-1H-pyrazole derivatives, demonstrating its versatility as a synthon. These derivatives are substituted at multiple positions, indicating a broad utility in chemical synthesis (Arbačiauskienė et al., 2009). Additionally, studies have focused on the syntheses and specific rotations of 1-Phenylhexan-3-ol and its derivatives, optimizing conditions for esterification reactions and confirming computational predictions of specific rotations (Liao et al., 2008).
Biological and Environmental Interactions
The compound has shown interesting biological interactions. For example, a study on Penicillium paneum revealed that 1-octen-3-ol, a structurally similar compound, inhibits conidia germination and affects membrane permeability and protein composition, indicating potential antimicrobial or fungistatic properties (Chitarra et al., 2005). Furthermore, in the context of pest control, certain derivatives of 1-Phenylhexan-3-ol have been synthesized and tested against various fungal plant pathogens, showing effectiveness in certain cases (Arnoldi et al., 1982).
Applications in Analytical Chemistry
1-Phenylhexan-3-ol has also found applications in analytical chemistry. For instance, a method was developed for determining 3-mercaptohexan-1-ol (a structurally related compound) in wine and grape juice using gas chromatography, indicating the relevance of 1-Phenylhexan-3-ol and its derivatives in food and beverage analysis (Capone et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-phenylhexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMATMQPPAAFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439916 | |
| Record name | 1-phenylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylhexan-3-ol | |
CAS RN |
2180-43-0 | |
| Record name | 1-phenylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)
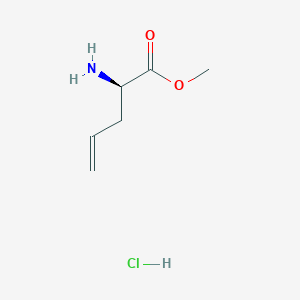
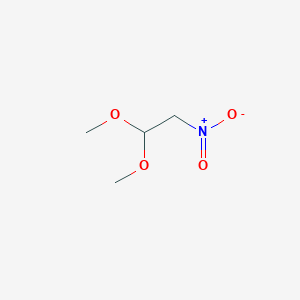




![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)
